1-Boc-3-hydroxypyrrolidine
Overview
Description
1-Boc-3-hydroxypyrrolidine is an organic compound with the chemical formula C9H17NO3. It is a white or off-white crystalline solid that is stable at room temperature. This compound is notable for its use as a chiral building block in organic synthesis, particularly in the pharmaceutical industry. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-hydroxypyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction typically takes place at low temperatures to ensure high yield and purity .
Another method involves the use of epoxy chloropropane as a starting material. This process includes multiple steps such as reduction and cyclization to obtain 3-hydroxypyrrolidine, followed by reaction with tert-butyl chloroformate .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of borane as a hydrogen donor in the reduction step is one such optimization that ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various esters or ethers .
Scientific Research Applications
1-Boc-3-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxypyrrolidine in organic synthesis involves the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomer. This selectivity is crucial for the synthesis of chiral drugs and other biologically active compounds .
Comparison with Similar Compounds
1-Boc-3-hydroxypyrrolidine is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:
1-Boc-3-hydroxypiperidine: Used in the synthesis of pharmaceuticals like ibrutinib.
1-Boc-3-hydroxyazetidine: Another chiral building block used in organic synthesis.
1-Boc-3-hydroxyproline: Utilized in peptide synthesis and as a precursor for various bioactive molecules
These compounds share similar applications but differ in their ring size and specific functional groups, which influence their reactivity and suitability for different synthetic routes.
Properties
IUPAC Name |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTRDHCDOPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403046 | |
Record name | 1-Boc-3-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-44-9 | |
Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-3-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of 1-Boc-3-hydroxypyrrolidine important in pharmaceutical applications?
A1: Chirality is crucial in pharmaceuticals because enantiomers (mirror-image molecules) can exhibit different biological activities. [] This means that while one enantiomer of a chiral drug might have the desired therapeutic effect, the other enantiomer could be inactive or even toxic. The paper focuses on a new sensor designed to distinguish between the enantiomers of this compound, which is a common chiral building block in drug synthesis. This ability to identify and separate enantiomers is vital for producing safe and effective medications.
Q2: How does the 3D-rGO-CS-BSA sensor described in the paper differentiate between the enantiomers of this compound?
A2: The 3D-rGO-CS-BSA sensor utilizes a combination of reduced graphene oxide (rGO), chitosan (CS), and bovine serum albumin (BSA) to create a chiral environment. [] While the exact mechanism of interaction is not fully elucidated in the paper, it is suggested that the combination of these materials allows for differential binding affinities with the two enantiomers of this compound. This difference in binding affinity leads to measurable variations in electrochemical signals (oxidation peak currents), enabling the identification and quantification of each enantiomer in a mixture.
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